5-Chloro-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine ring formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and oxadiazole moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Biological Research: It can be used as a probe to study various biological pathways, especially those involving pyridine and piperidine derivatives.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The oxadiazole moiety can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
- 5-Chloro-6-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 5-Chloro-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile lies in its cyclopropyl group, which can impart distinct steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H16ClN5O |
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Molecular Weight |
329.78 g/mol |
IUPAC Name |
5-chloro-6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16ClN5O/c17-13-7-10(8-18)9-19-14(13)22-5-3-12(4-6-22)16-21-20-15(23-16)11-1-2-11/h7,9,11-12H,1-6H2 |
InChI Key |
MAXSCDZIOHFTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl |
Origin of Product |
United States |
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